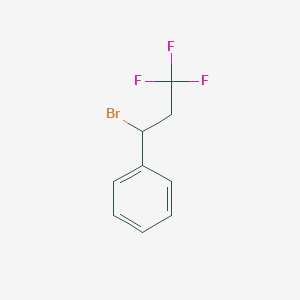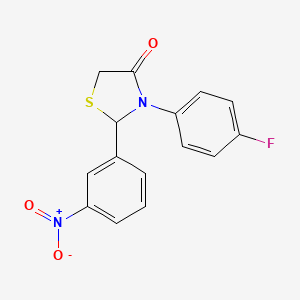
3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorophenyl and nitrophenyl groups in the compound may enhance its biological activity and specificity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate thiosemicarbazones with α-halo ketones or aldehydes. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction medium can be an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for thiazolidinones often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorophenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one involves interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl and nitrophenyl groups may enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-Thiazolidinone, 3-(4-chlorophenyl)-2-(3-nitrophenyl)-
- 4-Thiazolidinone, 3-(4-methylphenyl)-2-(3-nitrophenyl)-
- 4-Thiazolidinone, 3-(4-bromophenyl)-2-(3-nitrophenyl)-
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one may confer unique properties such as increased lipophilicity and enhanced biological activity compared to its analogs with different substituents.
属性
CAS 编号 |
330175-58-1 |
|---|---|
分子式 |
C15H11FN2O3S |
分子量 |
318.3 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11FN2O3S/c16-11-4-6-12(7-5-11)17-14(19)9-22-15(17)10-2-1-3-13(8-10)18(20)21/h1-8,15H,9H2 |
InChI 键 |
YMAWFDKHMUOBFM-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


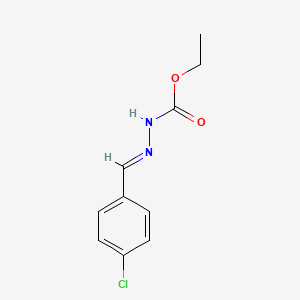
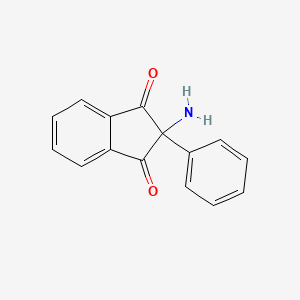
![(2-fluorophenyl) N-[6-[(2-fluorophenoxy)carbonylamino]hexyl]carbamate](/img/structure/B1655110.png)
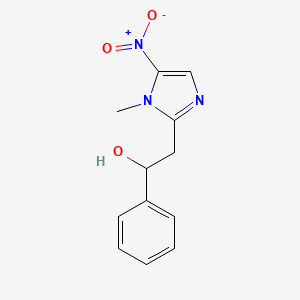
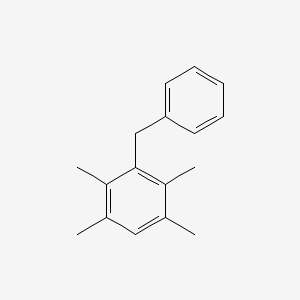
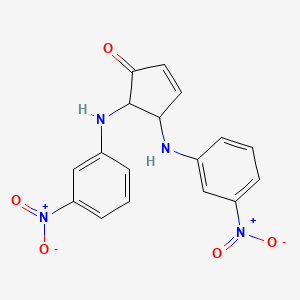
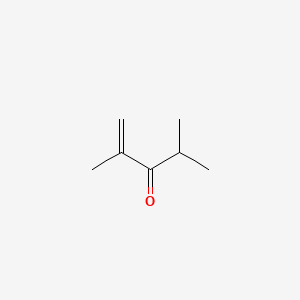
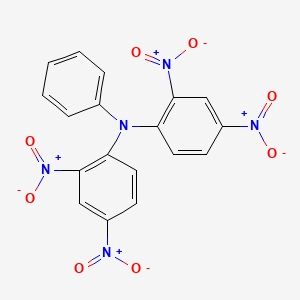
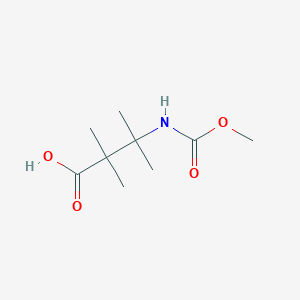
![[(4Ar,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B1655124.png)
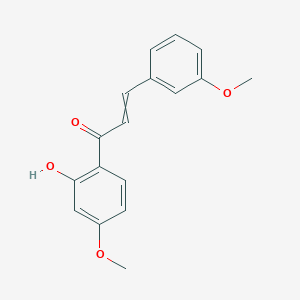
![N-[(3-Methyl-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B1655126.png)

